molecular formula C11H16ClN B11732905 1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride

Cat. No.: B11732905
M. Wt: 197.70 g/mol
InChI Key: BREYULGXWLXQSD-GQNCZFCYSA-N
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Description

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure consists of a cyclopropyl ring attached to a phenyl group and a methanamine moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the desired stereochemistry. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride: This compound has a similar structure but differs in stereochemistry, which can affect its reactivity and biological activity.

    1-methyl-2-phenylcyclopropylmethanamine: Lacks the hydrochloride group, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can impact its chemical and biological properties.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

[(1R)-1-methyl-2-phenylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10?,11-;/m0./s1

InChI Key

BREYULGXWLXQSD-GQNCZFCYSA-N

Isomeric SMILES

C[C@]1(CC1C2=CC=CC=C2)CN.Cl

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CN.Cl

Origin of Product

United States

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